1,4-Benzenedicarbothioamide, N,N'-diphenyl-
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Overview
Description
1,4-Benzenedicarbothioamide, N,N’-diphenyl- is an organic compound with the molecular formula C20H16N2S2 It is a derivative of benzenedicarbothioamide, where the hydrogen atoms on the nitrogen atoms are replaced by phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarbothioamide, N,N’-diphenyl- can be synthesized through several methods. One common synthetic route involves the reaction of terephthalonitrile with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of 1,4-Benzenedicarbothioamide, N,N’-diphenyl- often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarbothioamide, N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Benzenedicarbothioamide, N,N’-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarbothioamide, N,N’-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzenedicarbothioamide: The parent compound without the phenyl substitutions.
N,N’-Diphenyl-1,4-phenylenediamine: A related compound with similar structural features.
1,4-Dimethylbenzene: Another benzene derivative with different substituents
Uniqueness
1,4-Benzenedicarbothioamide, N,N’-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of phenyl groups enhances its stability and reactivity compared to its parent compound and other similar derivatives.
Properties
CAS No. |
59411-79-9 |
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Molecular Formula |
C20H16N2S2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-N,4-N-diphenylbenzene-1,4-dicarbothioamide |
InChI |
InChI=1S/C20H16N2S2/c23-19(21-17-7-3-1-4-8-17)15-11-13-16(14-12-15)20(24)22-18-9-5-2-6-10-18/h1-14H,(H,21,23)(H,22,24) |
InChI Key |
GXQBMSGBZKNBIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)C(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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